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Compound of Interest

Compound Name: 3,5-Dichloro-2-fluoropyridine

Cat. No.: B1304973

An In-depth Technical Guide to 3,5-Dichloro-2-fluoropyridine for Advanced Research

This guide provides an in-depth analysis of 3,5-Dichloro-2-fluoropyridine, a pivotal
heterocyclic building block for researchers, medicinal chemists, and professionals in drug
development. Moving beyond a simple data sheet, this document elucidates the core
physicochemical properties, reactivity, and practical applications of this compound, grounded in
established scientific principles and field-proven insights.

Section 1: Core Physicochemical and Spectroscopic
Profile

3,5-Dichloro-2-fluoropyridine is a polysubstituted heteroaromatic compound whose utility is
defined by the unique electronic interplay of its halogen substituents. At ambient conditions, it is
typically an off-white to pale yellow crystalline solid.[1] A comprehensive summary of its
physical properties is presented below.

Table 1: Physicochemical Properties of 3,5-Dichloro-2-
fluoropyridine
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Property Value Source(s)
CAS Number 823-56-3 [1]
Molecular Formula CsH2CI2FN [1]
Molecular Weight 165.98 g/mol [1]

Off-white to pale yellow
Appearance ] ) [1]
crystalline powder/solid

Melting Point 41-43 °C [1]
Boiling Point 173-174 °C [2]
Density 1.5g/mL [2]

- Soluble in methanol and other
Solubility . [1]
common organic solvents.

Refrigerate (0-8 °C), keep
Storage ) [1]
sealed in a dry, dark place.

Synonyms 2-Fluoro-3,5-dichloropyridine [1]

Note: Reported values for boiling point and density can vary between sources, likely due to
different measurement conditions.

Spectroscopic Characterization

The structural identity and purity of 3,5-Dichloro-2-fluoropyridine are unequivocally confirmed
through a combination of NMR spectroscopy and mass spectrometry.

The NMR spectra are critical for structural elucidation. The electronegative fluorine atom and
the chlorine atoms induce distinct shifts and coupling patterns in the aromatic protons.

e 1H NMR: The proton spectrum displays two signals in the aromatic region, corresponding to
the protons at the C4 and C6 positions. Each signal appears as a doublet of doublets due to
coupling with the adjacent proton and the fluorine atom at C2.
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e F NMR: The fluorine spectrum shows a single doublet of doublets, confirming the presence
of one fluorine environment coupled to the two aromatic protons.

e 13C NMR: While specific experimental data is not readily available in cited literature, the
spectrum is expected to show five distinct signals for the aromatic carbons. The carbon
attached to fluorine (C2) would exhibit a large one-bond C-F coupling constant (*XJCF), and
its chemical shift would be significantly downfield. The carbons attached to chlorine (C3 and
C5) would also be downfield, while the remaining carbons (C4 and C6) would appear at
relatively higher field.

Table 2: NMR Spectral Data (400 MHz, CDCls)

. . Coupling
Chemical Shift Lo .
Nucleus Multiplicity Constant(s) (J, Assignment
(3, ppm)
Hz)
J=2.32 Hz (H-
H 8.07 dd H-6
4), 1.47 Hz (F-2)
J =2.32 Hz (H-
7.83 dd H-4
6), 7.63 Hz (F-2)
J =7.63 Hz (H-
19F -73.77 dd F-2

4), 1.47 Hz (H-6)

Data sourced from Ahmadi et al.[1]

Electron lonization Mass Spectrometry (EI-MS) provides key information on the molecular
weight and fragmentation pattern. The presence of two chlorine atoms results in a
characteristic isotopic cluster for the molecular ion.

e Molecular lon (M*'): A prominent cluster of peaks is observed at m/z 165, 167, and 169.[1]
This pattern is the hallmark of a molecule containing two chlorine atoms, with the relative
intensities (approx. 9:6:1) reflecting the natural abundance of the 3°Cl and 3’Cl isotopes.

o Key Fragmentation: A significant fragment is observed at m/z 130, corresponding to the loss
of a chlorine radical (M-Cl)*.[1] This is a common fragmentation pathway for chlorinated
aromatic compounds.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://asianpubs.org/index.php/ajchem/article/download/12128/12109
https://asianpubs.org/index.php/ajchem/article/download/12128/12109
https://asianpubs.org/index.php/ajchem/article/download/12128/12109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Key Mass Spectrometry Data (EI-MS)

m/z Relative Intensity (%) Proposed Fragment
165 100 [M]*" (CsH235Cl2FN)

167 63 [M+2]*+" (CsH235CI37CIFN)
169 10 [M+4]*" (CsH23"CI2FN)
130 50 [M-CIJ*

Data sourced from Ahmadi et al.[1]

While specific peak data is not detailed in the available literature, the IR spectrum for 3,5-
Dichloro-2-fluoropyridine is expected to exhibit characteristic absorption bands consistent
with its structure:

e ~3100-3000 cm~1: Aromatic C-H stretching vibrations.
e ~1600-1400 cm~%: C=C and C=N stretching vibrations characteristic of the pyridine ring.
e ~1250-1000 cm~1: C-F stretching vibrations.

e ~850-650 cm~*: C-Cl stretching vibrations.

Section 2: Chemical Reactivity and Synthetic Logic

The chemical behavior of 3,5-Dichloro-2-fluoropyridine is dominated by the electron-deficient
nature of the pyridine ring, which is further amplified by the three electronegative halogen
substituents. This makes the molecule an excellent substrate for Nucleophilic Aromatic
Substitution (SNAr) reactions.

The Mechanism of Nucleophilic Aromatic Substitution
(SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this
pathway is the ability of the electron-withdrawing pyridine nitrogen and halogen atoms to
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stabilize the negatively charged intermediate, known as a Meisenheimer complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 3,5-Dichloro-2-
fluoropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304973#physical-and-chemical-properties-of-3-5-
dichloro-2-fluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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